molecular formula C21H15N5O11 B162262 N,O-Bis(2,4-dinitrophenyl)-L-tyrosine CAS No. 1694-93-5

N,O-Bis(2,4-dinitrophenyl)-L-tyrosine

Cat. No. B162262
CAS RN: 1694-93-5
M. Wt: 513.4 g/mol
InChI Key: XLKWITSYWZVKMC-KRWDZBQOSA-N
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Description

“N,O-Bis(2,4-dinitrophenyl)-L-tyrosine” is a complex organic compound. It is a derivative of L-tyrosine, a naturally occurring amino acid, which has been modified with 2,4-dinitrophenyl groups .


Synthesis Analysis

The synthesis of such compounds often involves reactions with dinitrophenyl derivatives. For instance, nonionic hydrazine reacts with anionic bis(2,4-dinitrophenyl) phosphate (BDNPP), giving 2,4-dinitrophenyl hydrazine and dianionic 2,4-dinitrophenyl phosphate by an SN2 (Ar) reaction .


Molecular Structure Analysis

The molecular formula of a related compound, “N-[N,O-bis(2,4-dinitrophenyl)-L-tyrosyl]-L-valine methyl ester”, is C27H26N6O12 . The structure includes a valine and tyrosine residue, both modified with 2,4-dinitrophenyl groups .


Chemical Reactions Analysis

The reaction of bis(2,4-dinitrophenyl) phosphate with hydrazine and hydrogen peroxide has been studied. The reaction involves both O- and N- phosphorylation .

Scientific Research Applications

1. Applications in Protein Chemistry and Peptide Synthesis

N,O-Bis(2,4-dinitrophenyl)-L-tyrosine has been utilized in various aspects of protein chemistry and peptide synthesis. For instance, it has been applied in the thiolysis of O-2,4-dinitrophenyltyrosines, proving useful in the synthesis of tyrosine-containing peptides. A spectrophotometric method was developed to monitor the thiolytic removal of dinitrophenyl (Dnp) groups from O-Dnp-tyrosines, offering valuable analytical capabilities in peptide and protein synthesis (Fridkin et al., 1977). Additionally, the dinitrophenyl group has been employed as a protective measure for the hydroxyl function of tyrosine during solid-phase peptide synthesis, demonstrating its versatile applications in the synthesis of complex peptides and proteins (Philosof-Oppenheimer et al., 2009).

2. In Structural Protein Analysis

This compound has also been instrumental in the structural analysis of proteins. A method involving N,O-Bis(2,4-dinitrophenyl)-L-tyrosine was developed for the quantitative determination of water-soluble dinitrophenylene (DPE) amino acids in structural proteins, providing a comprehensive approach for the analysis of complex protein structures (Beyer & Schenk, 1969).

3. In Bioactive Polymer Synthesis

The compound has shown promise in the field of bioactive polymer synthesis. For example, N,N′-(pyromellitoyl)-bis-L-tyrosine dimethyl ester, derived from L-tyrosine, was synthesized and used in a rapid polycondensation reaction to produce a series of novel poly(ester-imide)s. These polymers exhibited biological activity and biodegradability, indicating the potential of N,O-Bis(2,4-dinitrophenyl)-L-tyrosine in developing environmentally friendly materials (Mallakpour et al., 2011).

4. In Analytical Methods

The dinitrophenyl group, closely associated with N,O-Bis(2,4-dinitrophenyl)-L-tyrosine, has been used as a selective label in high-performance liquid chromatography of peptides, showcasing its role in enhancing analytical methodologies (Jackson & Young, 1987).

5. In Antioxidant and Biological Studies

Interestingly, this compound has been involved in studies related to antioxidant properties. For instance, a new hydrazone derivative of N,O-Bis(2,4-dinitrophenyl)-L-tyrosine was synthesized and evaluated for its biological activities, including antioxidant activity. The results highlighted the compound's potential in biological and medicinal applications (Saouli et al., 2020).

Future Directions

The future directions in the study of “N,O-Bis(2,4-dinitrophenyl)-L-tyrosine” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, the development of new strategies for aziridination synthesis has been suggested .

properties

IUPAC Name

2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKWITSYWZVKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937630
Record name N,O-Bis(2,4-dinitrophenyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid

CAS RN

1694-93-5
Record name N,O-Bis(2,4-dinitrophenyl)-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,O-Bis(2,4-dinitrophenyl)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50937630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,O-bis(2,4-dinitrophenyl)-L-tyrosine
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